molecular formula C15H16N6OS B2998438 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 941922-65-2

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2998438
CAS No.: 941922-65-2
M. Wt: 328.39
InChI Key: KOLVWRNNOTUMCZ-UHFFFAOYSA-N
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Description

1-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a thiophen-2-yl moiety. The tetrazole ring, a nitrogen-rich heterocycle, contributes to hydrogen-bonding capabilities and metabolic stability, while the thiophene group introduces sulfur-based electronic effects.

Properties

IUPAC Name

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-10-5-6-12(8-11(10)2)21-13(18-19-20-21)9-16-15(22)17-14-4-3-7-23-14/h3-8H,9H2,1-2H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLVWRNNOTUMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N6O2C_{18}H_{20}N_{6}O_{2} with a molecular weight of approximately 344.4 g/mol. The compound features a tetrazole ring , which is known for enhancing biological activity through various mechanisms, including interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrazole ring followed by coupling with thiophenes and urea moieties. The synthetic pathways often utilize reagents that facilitate the formation of the tetrazole structure, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of tetrazole derivatives, including our compound of interest. Research indicates that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14
Salmonella typhimurium10

These results suggest that the compound possesses potential as an antibacterial agent, particularly effective against common pathogens .

Anticancer Activity

In addition to antimicrobial properties, compounds similar to this compound have been studied for their anticancer effects. Research has shown that certain tetrazole derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. For instance, a related study demonstrated that tetrazole compounds inhibited the growth of various cancer cell lines by interfering with metabolic pathways essential for cell survival .

Anti-inflammatory Effects

The anti-inflammatory potential of tetrazoles has also been documented. Compounds with similar structures have been found to reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies

  • Study on Antimicrobial Activity : A study conducted by Nessim et al. evaluated several tetrazole derivatives for their antimicrobial properties using agar diffusion methods. The results indicated that certain derivatives showed strong inhibition against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : A thesis from Groningen Research Institute reported on a series of tetrazole-based compounds demonstrating significant anticancer activity through pathways involving apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Table 1: Comparison of Tetrazole-Urea Derivatives

Compound Name Substituents on Tetrazole Substituents on Urea Melting Point (°C) Yield (%) Key Features
Target Compound 3,4-Dimethylphenyl Thiophen-2-yl Not reported Not reported Thiophene enhances π-π interactions; dimethyl group increases lipophilicity
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea (, Compound 1) Phenyl 4-fluorophenyl 166–170 62 Fluorine improves metabolic stability and binding affinity
1-(3,4-Dimethylphenyl)-3-(4-(thiazol-2-yl)phenyl)urea (, Compound 11n) 3,4-Dimethylphenyl 4-(thiazol-2-yl)phenyl Not reported 88.2 Thiazole introduces sulfur and nitrogen, altering electronic properties
Sodium 4-(((1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl)-1H-tetrazol-5-yl)(thiophen-2-yl)methyl)amino)-3-hydroxybutanoate () 4-oxobutyl-dihydroisoquinoline Thiophen-2-yl (as part of a sodium salt) Not reported 26 (MCR) Sodium salt improves solubility; complex backbone targets specific enzymes

Key Observations:

  • Thiophene vs.

Physicochemical Properties

  • Melting Points : Analogs in exhibit melting points ranging from 166°C to 268°C, influenced by substituent polarity. The target compound’s thiophene and dimethyl groups may lower its melting point compared to fluorinated derivatives due to reduced crystallinity .
  • Solubility : The sodium salt in highlights strategies to enhance solubility, whereas the dimethyl group in the target compound may necessitate formulation adjustments for bioavailability .

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